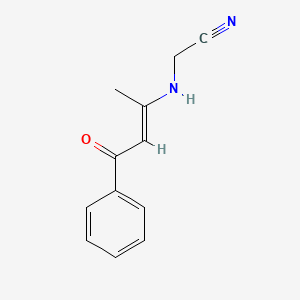

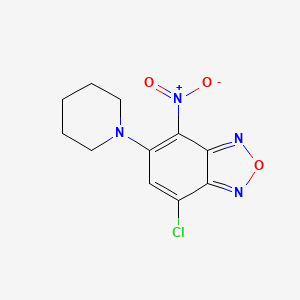

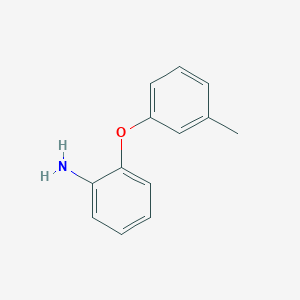

![molecular formula C12H9NNaO2 B1607860 2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-, sodium salt CAS No. 5418-32-6](/img/structure/B1607860.png)

2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-, sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-, sodium salt” is also known as Indophenol sodium salt . It is a chemical compound used in scientific research, with versatile properties that make it valuable for diverse applications, including catalysis and organic synthesis.

Molecular Structure Analysis

The empirical formula of this compound is C12H8NNaO2, and its molecular weight is 221.19 . The SMILES string representation of its structure is [Na+].[O-]c1ccc(cc1)\N=C2\C=CC(=O)C=C2 .Physical and Chemical Properties Analysis

This compound is a powder . It is soluble in 1 M NaOH at a concentration of 10 mg/mL . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Kinetic Studies of Hydrolytic Decomposition

Kinetic Studies on Quinone-imine Dyes

Research on the hydrolytic decomposition of quinone-imine dyes, including indophenol, which is structurally related to 2,5-Cyclohexadien-1-one derivatives, has shown that these compounds undergo nucleophilic addition of water to their protonated imine functionality. The study provides insights into the stability and reactivity of these dyes in acidic conditions, which has implications for their use in various analytical and industrial applications (Barra, Croll, Tan, & Tao, 2002).

Intermolecular Electron Transfer Studies

Intermolecular Electron Transfer in Polyaniline Models

A study explored the protonation of low-molecular-weight polyaniline models, revealing that protonation is followed by intermolecular proton-electron transfer. This process results in the formation of monoradical cations, highlighting the compound's potential in conducting and semiconducting materials research (Lokshin et al., 2001).

Studies on Sodium Salts of Nitroxides

Sodium Salts of Nitroxides

The synthesis and structural characterization of sodium salts derived from nitronyl nitroxides and imino nitroxides were examined. This research provides valuable information on the stable forms of these compounds, which could be relevant in the context of magnetic materials and radical chemistry (Romanenko, Kuznetsova, Tretyakov, & Ovcharenko, 2021).

Safety and Hazards

When handling this compound, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Ingestion and inhalation should be avoided, as should dust formation. It should not come into contact with eyes, skin, or clothing. It should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-, sodium salt involves the condensation of 4-hydroxybenzaldehyde with cyclohexanone followed by oxidation and subsequent reaction with sodium methoxide to form the final product.", "Starting Materials": [ "Cyclohexanone", "4-Hydroxybenzaldehyde", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium methoxide" ], "Reaction": [ "Step 1: Condensation of cyclohexanone and 4-hydroxybenzaldehyde in the presence of sodium hydroxide and methanol to form 4-(4-hydroxyphenyl)-3-buten-2-one.", "Step 2: Oxidation of 4-(4-hydroxyphenyl)-3-buten-2-one with chloroform and sodium hydroxide to form 2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-.", "Step 3: Reaction of 2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]- with sodium methoxide to form the sodium salt of the final product." ] } | |

CAS-Nummer |

5418-32-6 |

Molekularformel |

C12H9NNaO2 |

Molekulargewicht |

222.19 g/mol |

IUPAC-Name |

sodium;4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate |

InChI |

InChI=1S/C12H9NO2.Na/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10;/h1-8,14H; |

InChI-Schlüssel |

WTZCXYVEZGIBMV-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)C=CC1=NC2=CC=C(C=C2)[O-].[Na+] |

Kanonische SMILES |

C1=CC(=O)C=CC1=NC2=CC=C(C=C2)O.[Na] |

| 5418-32-6 | |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

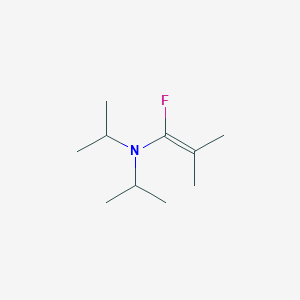

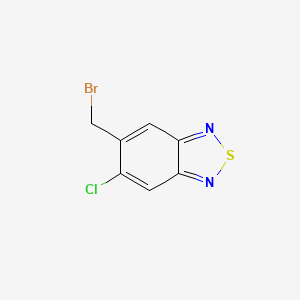

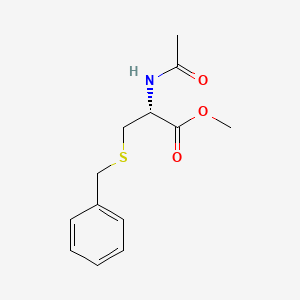

![2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1607783.png)

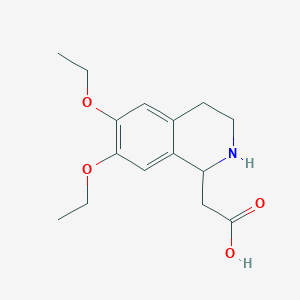

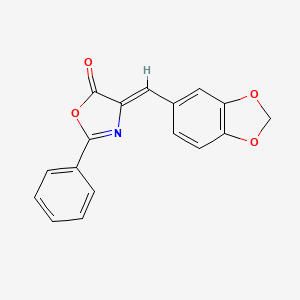

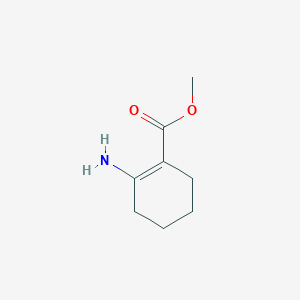

![Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate](/img/structure/B1607788.png)

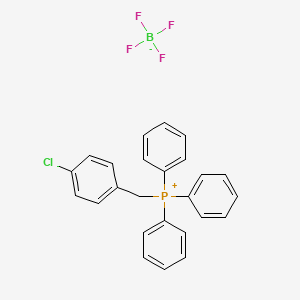

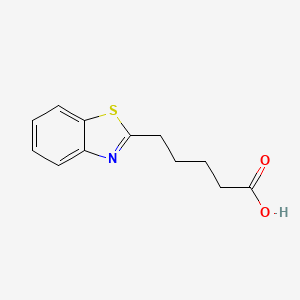

![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide](/img/structure/B1607790.png)